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Compound of Interest

Compound Name:
N,N-dimethyl-2-(2-

propanoylphenoxy)acetamide

CAS No.: 1016881-75-6

Cat. No.: B3363123

Get Quote

Executive Summary
N,N-dimethyl-2-(2-propanoylphenoxy)acetamide (also indexed as N,N-dimethyl-2-(2-

propionylphenoxy)acetamide) is a synthetic organic compound frequently utilized as a

screening library intermediate in early-stage drug discovery. Structurally, it combines a phenoxy

ether linked to an N,N-dimethylacetamide moiety, with an ortho-propanoyl (propionyl) group on

the aromatic ring. Because empirical, compound-specific toxicological data for highly specific

screening intermediates (such as Sigma-Aldrich EME00033) is often sparse, researchers must

rely on predictive toxicology based on its functional substructures.

This whitepaper synthesizes the physicochemical profiling, predictive hazard assessment, and

self-validating handling protocols required to safely manage this compound in high-throughput

and medicinal chemistry environments.

Structural & Physicochemical Profiling
Understanding the physicochemical nature of a compound is the first step in predicting its

behavior in both biological systems and laboratory environments. The presence of the N,N-
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dimethylamide group acts as a strong hydrogen bond acceptor, increasing the compound's

aqueous solubility compared to unsubstituted phenoxy ethers, while the ortho-propanoyl group

contributes to its overall lipophilicity and steric bulk.

Table 1: Physicochemical Properties
Property Value / Description Causality / Implication

IUPAC Name
N,N-dimethyl-2-(2-

propanoylphenoxy)acetamide

Defines the exact connectivity

of the functional groups.

Molecular Formula C₁₃H₁₇NO₃
Determines exact mass for MS

identification.

Molecular Weight 235.28 g/mol

Falls within the optimal Lipinski

"Rule of 5" range for

membrane permeability.

Physical State
Solid (Predicted based on

analogs)[1]

Prone to aerosolization as

dust; requires respiratory

precautions during weighing.

Key Substructures
Phenoxy ether, N,N-

dimethylamide, Aryl ketone

Drives the predictive

toxicological profile (irritant and

potential reproductive toxin).

Predictive Toxicology & Hazard Assessment (GHS
Logic)
In the absence of a dedicated clinical dossier, the safety data sheet (SDS) parameters for N,N-
dimethyl-2-(2-propanoylphenoxy)acetamide must be extrapolated from its primary structural

components: the phenoxyacetamide scaffold and the N,N-dimethylacetamide (DMAc) leaving

group.

The Phenoxyacetamide Scaffold: Compounds containing the 2-phenoxyacetamide moiety

are well-documented to cause acute oral and dermal toxicity (Acute Tox. 4) and act as

severe skin and eye irritants (Skin Irrit. 2, Eye Irrit. 2)[2][3]. The ether linkage is susceptible

to cleavage, which can generate reactive phenolic intermediates that cause localized tissue

irritation[1].
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The N,N-Dimethylacetamide (DMAc) Liability: DMAc is a known hepatotoxin and a Category

1B reproductive toxin (H360D: May damage the unborn child)[4][5]. If N,N-dimethyl-2-(2-
propanoylphenoxy)acetamide undergoes enzymatic or chemical amide hydrolysis, it can

liberate dimethylamine or structurally mimic DMAc in vivo, posing severe systemic risks[5][6].

Table 2: Predicted GHS Classification & Hazard
Statements

Hazard Class Category Hazard Statement

Acute Toxicity

(Oral/Dermal/Inhalation)
Category 4

H302 + H312 + H332: Harmful

if swallowed, in contact with

skin, or if inhaled.

Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.

Serious Eye Damage/Irritation Category 2
H319: Causes serious eye

irritation.

Reproductive Toxicity Category 1B

H360D: May damage the

unborn child (Predictive via

DMAc moiety).

Specific Target Organ Toxicity

(STOT-SE)
Category 3

H335: May cause respiratory

irritation.

Pharmacological Context & Metabolic Stability
The phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry. Derivatives

have been successfully developed as inhibitors for the Wnt-depalmitoleating enzyme

NOTUM[7], DOT1L in leukemia[8], and BCR-ABL1 in chronic myeloid leukemia[9]. They are

also utilized as Type III secretion system (T3SS) inhibitors in Pseudomonas aeruginosa[10].

However, a critical liability of N-aryl and N,N-dialkyl 2-phenoxyacetamides is their metabolic

instability. As noted in NOTUM inhibitor development, these scaffolds are highly susceptible to

NADPH-independent metabolism in liver microsomes, primarily driven by carboxylesterase-

mediated amide hydrolysis[7].
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N,N-dimethyl-2-(2-propanoylphenoxy)acetamide
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 Major Pathway

O-Dealkylation
(CYP450 / NADPH-dependent)

 Minor Pathway
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Predicted metabolic degradation pathways of the phenoxyacetamide scaffold.
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Self-Validating Experimental Protocols
To ensure scientific integrity and safety, any handling or biological evaluation of this compound

must utilize self-validating systems. This means every protocol must contain built-in checks to

prove the procedure was successful.

Protocol 1: In Vitro Microsomal Stability Profiling
Because of the predicted susceptibility to carboxylesterases[7], researchers must profile the

compound's half-life (

) before proceeding to in vivo models.

Methodology:

Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a 1 µM

working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

Incubation: Add human or mouse liver microsomes (0.5 mg/mL final protein concentration).

Initiation: Start the reaction by adding an NADPH regenerating system (for CYP450

pathways) or buffer (to isolate NADPH-independent carboxylesterase activity)[7]. Incubate at

37°C.

Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench

immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g.,

tolbutamide).

Self-Validation (Controls):

Positive Control: Run Verapamil concurrently to prove the microsomes are enzymatically

active.

Negative Control: Run the compound with heat-inactivated microsomes to prove that any

degradation is enzymatic, not due to chemical instability in the buffer.

Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS,

tracking the parent mass transition (
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236.1).

Protocol 2: Emergency Spill Mitigation &
Decontamination
Due to the predicted reproductive toxicity (Category 1B) inherited from the DMAc

substructure[5][6], spills must be handled with strict containment and validated

decontamination.

1. Isolate Area
& Assess Risk

2. Don PPE
(Respirator, Nitrile)

3. Containment
(Inert Absorbent)

4. Neutralization
& Collection

5. LC-MS/UV
Surface Validation

Click to download full resolution via product page

Self-validating spill mitigation and surface decontamination workflow.

Methodology:

Isolation & PPE: Evacuate the immediate area. Personnel must don a half-face respirator

with P100/organic vapor cartridges, double nitrile gloves, and a Tyvek suit[6].

Containment: If the compound is in solution, surround the spill with an inert, non-combustible

absorbent (e.g., vermiculite or diatomaceous earth)[6]. Do not use combustible materials like

paper towels.

Collection: Carefully sweep the solid/absorbent mixture into a chemically resistant, sealable

hazardous waste container.

Decontamination: Wash the affected surface with a 10% bleach solution followed by a 70%

ethanol wipe to solubilize and remove any residual organic compound.

Self-Validation (Surface Swab): To definitively prove the area is safe, swab the

decontaminated surface with a sterile cotton swab dipped in methanol. Extract the swab in 1

mL of acetonitrile and inject it into an LC-MS system. The area is considered safe only when

the

236.1 peak is indistinguishable from the baseline blank.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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